2-Methyl-4-oxo-4h-chromene-6-carbonitrile
Description
Significance of the Chromene Scaffold in Organic Chemistry and Medicinal Research
The chromene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. biosynth.com This has led to the development of numerous chromene-containing compounds with a broad spectrum of pharmacological activities. Researchers have extensively explored chromene derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticoagulant agents. smolecule.comamazonaws.comijrpc.comnih.gov The ability to readily modify the basic chromene structure allows chemists to fine-tune the biological activity and pharmacokinetic properties of these molecules, making it a highly attractive framework for drug discovery. researchgate.net
Overview of 4H-Chromenone Derivatives and Their Academic Relevance
Within the broader family of chromenes, the 4H-chromenone derivatives, also known as chromones, represent a particularly significant subclass. ijrar.org These compounds are characterized by a carbonyl group at the 4-position of the chromene ring. This structural feature is integral to the biological activity of many naturally occurring flavonoids and isoflavonoids. The academic relevance of 4H-chromenone derivatives is underscored by the continuous efforts to develop novel and efficient synthetic methodologies for their preparation. ijrar.orgsielc.com The study of their structure-activity relationships (SAR) is a vibrant area of research, aimed at understanding how different substituents on the chromone (B188151) ring influence their biological effects. organic-chemistry.orgsharif.edu This knowledge is crucial for the rational design of new therapeutic agents with enhanced potency and selectivity. sharif.edu
Contextualization of 2-Methyl-4-oxo-4H-chromene-6-carbonitrile within Chromene Chemistry
This compound is a specific derivative of the 4H-chromenone core. Its structure is defined by a methyl group at the 2-position and a carbonitrile (a compound containing a -C≡N functional group) at the 6-position. The introduction of these specific substituents onto the chromene scaffold is expected to modulate its electronic properties and, consequently, its chemical reactivity and biological activity.
The methyl group at the 2-position is a common feature in many chromone derivatives and can influence the compound's metabolic stability and binding interactions with biological targets. The carbonitrile group at the 6-position is an electron-withdrawing group, which can significantly alter the electron density distribution within the aromatic ring and the pyranone system. This can impact the molecule's reactivity in various chemical transformations and its potential to interact with biological macromolecules.
Despite its well-defined structure, detailed scientific literature specifically focusing on the synthesis, characterization, and biological evaluation of this compound is notably scarce. While general properties can be inferred from the broader class of chromone derivatives, specific experimental data for this particular compound remains limited in publicly accessible research. One chemical supplier notes its molecular formula as C₁₁H₇NO₂ and molecular weight as 185.18 g/mol , and suggests potential for oxidation of the methyl group, reduction of the nitrile group, and nucleophilic substitution reactions at the nitrile group. The same source also posits potential antimicrobial and anticancer properties, though without citing specific studies. smolecule.com The lack of dedicated research highlights an opportunity for future investigations into the unique properties and potential applications of this specific chromene derivative.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7NO2 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-methyl-4-oxochromene-6-carbonitrile |
InChI |
InChI=1S/C11H7NO2/c1-7-4-10(13)9-5-8(6-12)2-3-11(9)14-7/h2-5H,1H3 |
InChI Key |
CMHHFVCZEOFFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC(=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 4 Oxo 4h Chromene 6 Carbonitrile and Analogous Structures
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all initial materials. nih.govacs.org This methodology is highly valued for its operational simplicity, atom economy, and the ability to rapidly generate structurally diverse and complex molecules. nih.govacs.org MCRs are instrumental in creating a variety of essential heterocyclic compounds, including chromene derivatives, which are highly valued for their pharmaceutical properties. researchgate.net
The design of MCRs allows for the construction of complex scaffolds in a domino fashion, minimizing the need for isolating intermediates and reducing waste. nih.govacs.org This efficiency has made MCRs a cornerstone in the synthesis of natural products and bioactive compounds. nih.gov An innovative strategy involves the "union of MCRs," where two or more distinct multi-component reactions are combined in one pot to achieve even higher-order molecular complexity, leading to novel 4H-chromene scaffolds. nih.gov
One-Pot Condensation Strategies
One-pot syntheses, which often encompass MCRs, are highly efficient for building chromene frameworks. A common and effective one-pot method for synthesizing 2-amino-4H-chromene derivatives involves the three-component reaction of an aldehyde, malononitrile, and an enolizable C-H acid (such as resorcinol (B1680541) or dimedone). researchgate.netnih.govfrontiersin.org This approach has been widely adopted due to its simplicity and the high yields often achieved. frontiersin.org
For instance, 2-amino-4H-chromenes can be prepared through a one-pot condensation of various phenols, malononitrile, and aromatic aldehydes. nih.gov Similarly, the reaction between cyclohexane-1,2-dione and benzylidenemalononitriles proceeds via a tandem Michael addition-cyclization reaction to furnish 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles. nih.gov Researchers have developed efficient one-pot methods for creating diverse chromone (B188151) and flavonoid derivatives bearing various heterocyclic units through Michael-aldol reactions. nih.gov
The conditions for these one-pot reactions can be varied, utilizing different catalysts and solvent systems to optimize outcomes. For example, pyridine-2-carboxylic acid has been used as a sustainable and rapid catalyst for the one-pot synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov
Below is a table summarizing various one-pot synthetic approaches for chromene derivatives.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type | Reference |
| Aromatic Aldehyde | Malononitrile | Dimedone | Nano-kaoline/BF3/Fe3O4 | 2-amino-4H-chromene | sharif.edu |
| Phenol (B47542) | Malononitrile | Aromatic Aldehyde | 3-Nitrophenylboronic acid | 2-amino-4H-chromene | nih.gov |
| Resorcinol | Aryl Aldehyde | Malononitrile | Diethylamine/Ethanol (B145695) | 2-amino-4H-chromene | nih.govfrontiersin.org |
| 2-Hydroxy Chalcone (B49325) | 5-Hydroxy-2-(hydroxymethyl)pyran-4-one | - | Reflux in methylbenzene | 3-hydroxy-pyran-4-one substituted chromone | asianpubs.org |
Catalyst-Free Synthesis Protocols
In line with green chemistry principles, catalyst-free synthetic methods are gaining traction. These protocols reduce reliance on potentially toxic and expensive metal catalysts and simplify product purification. An efficient and facile synthesis of 3-alkyl chromones has been developed using visible light to induce the reaction between o-hydroxyaryl enaminones and α-diazo esters. acs.org This method proceeds at room temperature without any catalyst or additive, offering excellent yields and a broad substrate scope. acs.org
Another example involves a one-pot, catalyst-free process where 2-hydroxy chalcone reacts with 5-hydroxy-2-(hydroxymethyl)pyran-4-one under reflux conditions to yield complex chromone derivatives. asianpubs.org The development of such catalyst- and additive-free methodologies represents a significant advancement in sustainable chemical synthesis. acs.org
Green Chemistry Principles in Synthetic Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. osi.lv In the synthesis of chromones, this has led to the development of eco-friendly protocols that utilize safer solvents, reduce energy consumption, and employ recyclable catalysts. osi.lvingentaconnect.comresearchgate.net
Conducting reactions without a solvent minimizes waste and avoids the environmental hazards associated with volatile organic compounds. ingentaconnect.combohrium.com Mechanochemistry, such as ball-milling, provides the necessary energy for a reaction by agitating solid reactants in a vessel, offering a solvent-free alternative to traditional solution-phase synthesis. bohrium.comrsc.org This technique has been successfully applied to produce a variety of heterocyclic compounds.
Several one-pot multicomponent protocols for synthesizing chromene derivatives have been developed under solvent-free conditions. sharif.edu For example, the reaction of aldehydes, malononitrile, and enolizable compounds can be catalyzed by nano-kaoline/BF3/Fe3O4 in a solvent-free system, offering high yields, easy work-up, and a recyclable catalyst. sharif.edu Another approach involves the Michael addition of nitromethane (B149229) to chalcone in the presence of alumina (B75360) without any solvent. cmu.edu
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. rsc.org Performing organic reactions in aqueous media has attracted significant attention as a cornerstone of sustainable chemistry. rsc.org An innovative strategy has been reported that combines two different four-component reactions in water to produce complex 4H-chromene scaffolds in a single step at room temperature. nih.gov
Sequential four-component reactions involving chromone carbaldehydes, Meldrum's acid, a hydroxyl-coumarin or pyrone, and an alcohol have been successfully carried out in aqueous media, demonstrating good to high yields and environmentally friendly features. rsc.org The use of water as a solvent is a key approach in developing green methods for synthesizing biologically active compounds through MCRs and sequential reactions. rsc.org
The use of ultrasound irradiation in organic synthesis can dramatically reduce reaction times, increase yields, and lead to cleaner reactions. researchgate.netresearchgate.netnih.gov This technique, known as sonochemistry, offers a green alternative to conventional heating methods. nih.gov Ultrasound has been employed for the efficient synthesis of chromone-based α-aminophosphonates under solvent-free conditions, providing advantages such as operational simplicity and short reaction times. researchgate.net
Ultrasound irradiation has been successfully applied to the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives from aromatic aldehydes, malononitrile, and dimedone using an orange extract as a green catalyst under solvent-free conditions. researchgate.net This method offers higher yields and shorter reaction times compared to conventional reflux methods. researchgate.netresearchgate.net
The table below highlights various ultrasound-assisted syntheses for chromone analogs.
| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |
| Aldehyde, Malononitrile, Dimedone | Orange extract, Solvent-free | 2-amino-4H-chromene-3-carbonitrile | Green catalyst, high yield, short time | researchgate.net |
| 1-(2'-hydroxy-phenyl)-3-phenyl-propenones | Copper acetate, Ethanol | 2-Benzylidenebenzofuran-3(2H)-ones (Aurones) | Faster reaction, higher yield | univ.kiev.ua |
| Chromone, Amine, Trialkyl phosphite | CdS/CNT nanocomposite, Solvent-free | Chromone based α-aminophosphonate | High yield, short time, reusable catalyst | researchgate.net |
| Aldehyde, Malononitrile, β-Naphthol | CAN, aqueous media | Benzo[c]xanthenes | High yield, mild conditions | nih.gov |
Evaluation of Green Metrics (Atom Economy, E-factor, EcoScale)
The principles of green chemistry are increasingly integral to the synthesis of complex organic molecules, including 2-Methyl-4-oxo-4H-chromene-6-carbonitrile and its derivatives. The assessment of a reaction's environmental impact is quantified through various metrics, with Atom Economy (AE), Environmental Factor (E-factor), and EcoScale being among the most prominent. chembam.comsheldon.nl
Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net The ideal AE is 100%, signifying that all atoms from the reactants are found in the final product, with no byproducts.
The Environmental Factor (E-factor) provides a different perspective by quantifying the amount of waste generated per unit of product. sheldon.nllibretexts.org A lower E-factor indicates a more environmentally friendly process, with an ideal value of zero. sheldon.nllibretexts.org This metric considers waste from all sources, including solvents, reagents, and byproducts. sheldon.nl
The EcoScale offers a semi-quantitative tool to evaluate the greenness of a chemical reaction by considering multiple parameters such as yield, price, safety, technical setup, and purification. A score is assigned based on these factors, with a higher score indicating a greener process.
In the context of synthesizing chromene derivatives, such as the analogues of this compound, these green metrics have been applied to assess the sustainability of various synthetic protocols. For instance, a study on the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid as a catalyst reported a high Atom Economy of 99.36% and a low E-factor of 16.68. nih.govrsc.org This indicates a highly efficient and low-waste-producing reaction. The same study reported an EcoScale of 82, classifying the synthesis as excellent. nih.govrsc.org
The following table provides a summary of these green metrics and their implications for chemical synthesis:
| Metric | Definition | Ideal Value | Implication for Green Chemistry |
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 | 100% | Maximizes the incorporation of reactant atoms into the final product, minimizing waste at the atomic level. |
| E-factor | Mass of waste / Mass of product | 0 | A lower value signifies less waste generation, promoting more sustainable processes. |
| EcoScale | A score based on various reaction parameters (yield, cost, safety, etc.) | >75 (Excellent) | Provides a comprehensive assessment of the overall greenness of a reaction. |
Catalytic Systems in Chromenone Carbonitrile Synthesis
The synthesis of this compound and its analogues is often achieved through multi-component reactions, which are significantly enhanced by the use of catalysts. These catalysts can be broadly categorized into organocatalysts, heterogeneous catalysts, and transition metal catalysts.
Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the synthesis of chromene derivatives, several organocatalysts have been employed effectively.
L-proline: This naturally occurring amino acid has been used as an enantioselective catalyst in the synthesis of pyrans and thiopyrans. mdpi.com Its bifunctional nature (containing both an acidic and a basic site) allows it to activate both the nucleophile and the electrophile in a reaction.
Piperidine (B6355638), Triethylamine, and Diethylamine: These basic amines are commonly used to catalyze the synthesis of 4H-chromene derivatives through the condensation of an aldehyde, an active methylene (B1212753) compound, and a phenol or enolizable C-H activated compound. nih.gov
2-Aminopyridine: This catalyst has been shown to be an efficient organo-base-catalyst for the synthesis of 2-amino-4H-chromenes. nih.gov
Pyridine-2-carboxylic acid (P2CA): P2CA has been demonstrated as a sustainable and rapid catalyst for the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.govrsc.org It exhibits dual acid-base behavior, which is crucial for the formation of intermediates and the selective generation of the final product. nih.govrsc.org
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse.
Ag@KF/Natrolite NPs: While specific data on this catalyst for chromenone carbonitrile synthesis is not detailed in the provided context, silver nanoparticles supported on natural zeolites like natrolite are known to be effective heterogeneous catalysts in various organic transformations.
MNPs@Cu: Copper-coated magnetic nanoparticles (MNPs@Cu) have been successfully used as an effective and reusable magnetic nanocatalyst for the one-pot synthesis of 2-amino-4H-chromene derivatives. rsc.org The magnetic nature of these nanoparticles allows for their easy recovery using an external magnet. rsc.org
Nanoporous Na+-montmorillonite perchloric acid: This solid acid catalyst provides an active surface for the reaction to occur, facilitating the synthesis of chromene derivatives.
GOQDs-NS-doped catalyst: Graphene quantum dots doped with nitrogen and sulfur can act as efficient catalysts due to their large surface area and active sites.
Amino functionalized silica (B1680970) gel: Silica gel functionalized with amino groups can act as a solid base catalyst, promoting the synthesis of chromene derivatives under heterogeneous conditions.
Transition Metal Catalysis
Transition metals are widely used in catalysis due to their ability to exist in multiple oxidation states and form complexes with organic molecules. citedrive.com
Ni(II)-bis(oxazoline): Nickel(II) complexes with bis(oxazoline) ligands are known to be effective catalysts in various organic reactions, including asymmetric synthesis. mdpi.com While their specific application in the synthesis of this compound is an area of ongoing research, their potential as Lewis acid catalysts makes them suitable candidates for promoting the necessary bond formations. mdpi.com
The following table summarizes the different types of catalysts used in the synthesis of chromenone carbonitriles and their key features:
| Catalyst Type | Examples | Key Features |
| Organocatalysis | L-proline, Piperidine, Triethylamine, Diethylamine, 2-Aminopyridine, Pyridine-2-carboxylic acid | Metal-free, often biodegradable, can provide enantioselectivity. |
| Heterogeneous Catalysis | Ag@KF/Natrolite NPs, MNPs@Cu, Nanoporous Na+-montmorillonite perchloric acid, GOQDs-NS-doped catalyst, Amino functionalized silica gel | Easy separation and recovery, potential for continuous flow processes, enhanced stability. |
| Transition Metal Catalysis | Ni(II)-bis(oxazoline) | High catalytic activity, ability to catalyze a wide range of reactions, potential for high selectivity. |
Recyclability and Reusability of Catalysts
In the synthesis of chromene derivatives, the reusability of several catalysts has been demonstrated. For example, the pyridine-2-carboxylic acid catalyst was successfully recovered and reused for four cycles with consistent performance. rsc.org Similarly, the MNPs@Cu catalyst, due to its magnetic properties, can be easily separated from the reaction mixture and has been reused multiple times without a significant loss of its catalytic activity. rsc.org Heterogeneous catalysts, by their nature, are designed for easy recovery, often through simple filtration or centrifugation, and subsequent reuse. mdpi.com
Stepwise Synthetic Pathways
The synthesis of 4H-chromene derivatives, including this compound, typically proceeds through a multi-component reaction involving an aldehyde, a malononitrile, and a compound with an active methylene group or an enolizable C-H activated acidic compound. nih.gov A plausible mechanistic pathway involves the following key steps:
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The base deprotonates the active methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a benzylidenemalononitrile (B1330407) intermediate.
Michael Addition: The next step involves a Michael addition of the enolizable C-H activated compound (such as dimedone or a substituted phenol) to the electron-deficient double bond of the benzylidenemalononitrile intermediate.
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 4H-chromene derivative. researchgate.net
This stepwise pathway highlights the efficiency of multi-component reactions in constructing complex molecular architectures in a single synthetic operation. nih.gov
Ring Closure and Annulation Reactions
A powerful and widely used method for synthesizing chromene derivatives involves a tandem sequence of a Knoevenagel condensation followed by an intramolecular oxa-Michael addition. mdpi.com This approach is particularly effective for constructing 2-amino-4H-chromene-3-carbonitrile scaffolds from simple starting materials. nih.govnih.govresearchgate.net
The reaction mechanism typically begins with the Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com In the context of chromene synthesis, this involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound, such as malononitrile, often catalyzed by a mild base like piperidine or an organocatalyst. mdpi.comresearchgate.net This step generates a reactive α,β-unsaturated intermediate (a benzylidenemalononitrile derivative).
Following the condensation, the phenolic hydroxyl group of the intermediate acts as a nucleophile in an intramolecular oxa-Michael addition, attacking the electron-deficient β-carbon of the newly formed double bond. mdpi.com This cyclization step forms the pyran ring, yielding the final chromene structure. The sequence is highly efficient and can be performed as a one-pot, multicomponent reaction, making it an attractive strategy for generating molecular diversity. nih.govfrontiersin.org
A plausible reaction mechanism is proposed to start with the condensation of a salicylaldehyde with an active methylene compound, catalyzed by a base, to form an iminium ion pair. This is followed by a nucleophilic attack to generate an intermediate which then undergoes elimination. The final step is an intramolecular oxa-Michael addition to yield the chromene product. mdpi.com
Table 1: Examples of Catalysts Used in Knoevenagel-Michael Reactions for Chromene Synthesis
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Piperidine and p-TsOH | Salicylaldehydes, 1,3-bisarylsulfonylpropenes | Not Specified | Not Specified | High | mdpi.com |
| 2-Aminopyridine | Aromatic aldehydes, malononitrile, 1,3-cyclohexanedione | Not Specified | Not Specified | Excellent | nih.govfrontiersin.org |
| Pyridine-2-carboxylic acid | Substituted aldehydes, malononitrile, dimedone | Water–EtOH (1:1) | Reflux | Up to 98% | nih.gov |
| DABCO | Cyclohexane-1,2-dione, benzylidenemalononitriles | Not Specified | Not Specified | Not Specified | nih.gov |
[3+2]-Cycloaddition reactions represent a sophisticated method for constructing five-membered rings, and they have been applied to the functionalization of the chromenone scaffold. nih.govresearchgate.net This type of reaction typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of chromone chemistry, 3-cyanochromones can act as electron-poor olefins (dipolarophiles) in reactions with various partners to yield complex fused-ring systems, such as cyclopenta[b]chromenocarbonitriles. nih.govresearchgate.netacs.org
For instance, a visible-light-promoted intermolecular [3+2]-cycloaddition between 3-cyanochromones and cyclopropylanilines has been developed. nih.gov This process is initiated by a photocatalyst, leading to the formation of cyclopentachromene derivatives. The presence of an electron-withdrawing group, such as the cyano group at the 3-position of the chromenone, is crucial for increasing its electrophilicity and enabling the reaction to proceed. nih.govacs.org Similarly, chiral phosphine-promoted [3+2] annulation reactions of 3-cyanochromones with Morita-Baylis-Hillman (MBH) carbonates provide efficient access to enantioenriched five-membered ring-fused chromanones. researchgate.netacs.org These reactions are highly valued for their ability to create multiple stereogenic centers with high control over stereoselectivity. researchgate.netacs.org
The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of activated aromatic and heterocyclic compounds. ijpcbs.com It is the most suitable method for synthesizing 3-formylchromones (4-oxo-4H-chromene-3-carboxaldehydes) from substituted 2-hydroxyacetophenones. researchgate.netasianpubs.org
The reaction employs the Vilsmeier reagent, which is typically a halomethyleniminium salt generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃). ijpcbs.comsciforum.net The synthesis of 3-formylchromones proceeds via a double formylation of the starting o-hydroxyacetophenone, followed by cyclization and concomitant dehydration to furnish the chromone ring with a formyl group at the C3 position. researchgate.net This one-step process provides the target compounds in very good yields, typically ranging from 80-90%. sciforum.net The resulting 3-formyl group is a valuable synthetic handle that can be further elaborated to introduce a wide variety of substituents and build more complex molecular architectures. researchgate.netresearchgate.net
Table 2: Synthesis of Substituted 3-Formyl Chromones via Vilsmeier-Haack Reaction
| Starting Material | Reagents | Yield (%) | Reference |
| 2-hydroxyacetophenone derivatives | DMF, POCl₃ | 80 - 90 | sciforum.net |
| 2-hydroxy-3-nitro-5-chloro acetophenone | DMF, POCl₃ | 71 | asianpubs.org |
| 2,5,-dihydroxy acetophenone | DMF, POCl₃ | Not Specified | ijpcbs.com |
Optimization of Reaction Parameters (Temperature, Solvent, Catalyst Loading, Reaction Time)
The efficiency, yield, and selectivity of synthetic routes toward this compound and its analogs are highly dependent on the careful optimization of reaction parameters. Key variables include temperature, solvent, catalyst loading, and reaction time. researchgate.net
Temperature: Reaction temperature plays a critical role. While some chromene syntheses proceed efficiently at room temperature, others require heating to overcome activation energy barriers. For example, in certain multicomponent reactions for chromene synthesis, heating to 100°C in the absence of a catalyst resulted in only trace amounts of product, highlighting the need for thermal energy in specific transformations. researchgate.net Conversely, some enantioselective processes are carried out at room temperature or below to maximize stereocontrol. researchgate.net
Solvent: The choice of solvent can significantly influence reaction rates and yields by affecting reactant solubility and stabilizing transition states. Polar protic solvents like ethanol and water, or mixtures thereof, are commonly used, particularly in green chemistry protocols for synthesizing 2-amino-4H-chromene derivatives. nih.gov The use of a water-EtOH mixture has been shown to reduce reaction times and simplify product isolation. nih.gov In other cases, aprotic solvents like DMSO or chlorobenzene (B131634) are preferred, as seen in certain [3+2]-cycloaddition reactions. researchgate.netacs.org Solvent-free conditions have also been explored, sometimes requiring elevated temperatures to facilitate the reaction. researchgate.net
Catalyst Loading: The amount of catalyst used is a crucial parameter to optimize. Insufficient catalyst may lead to slow reaction rates and low yields, while an excess can be uneconomical and may lead to side reactions. In the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid (P2CA), the optimal catalyst loading was found to be 15 mol%. nih.gov Similarly, in a visible light-promoted [3+2]-cycloaddition, catalyst loading was systematically varied, and 5 mol% of Eosin Y was determined to be optimal; deviations from this amount negatively impacted the reaction efficiency. acs.org
Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting materials. Reaction times can vary widely, from minutes to several hours, depending on the specific methodology. nih.govmdpi.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction exposure. sciforum.net For instance, a green protocol for chromene synthesis reported high yields in short reaction times of 8-12 minutes. nih.gov
Table 3: Optimization of Reaction Conditions for Chromene Synthesis
| Reaction Type | Parameter Optimized | Optimal Condition | Outcome | Reference |
| [3+2]-Photocycloaddition | Catalyst Loading (Eosin Y) | 5 mol% | 82% yield | acs.org |
| Solvent | DMSO | 82% yield | acs.org | |
| Multicomponent Condensation | Catalyst Loading (P2CA) | 15 mol% | Up to 98% yield | nih.gov |
| Solvent | Water-EtOH (1:1) | Short reaction times | nih.gov | |
| Multicomponent Condensation | Temperature | Room Temperature | 85% yield (with catalyst) | researchgate.net |
| Catalyst Amount | 20 mg | 90% yield | researchgate.net |
Reaction Mechanisms and Mechanistic Elucidation of 2 Methyl 4 Oxo 4h Chromene 6 Carbonitrile Formation
Proposed Reaction Pathways for Multi-Component Syntheses
The synthesis of the 2-Methyl-4-oxo-4H-chromene-6-carbonitrile core structure is often achieved through multi-component reactions (MCRs), which offer an efficient and atom-economical approach to complex molecules in a single pot. A plausible and widely accepted pathway for the formation of related 4H-chromene derivatives involves a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization sequence.
In a hypothetical multi-component synthesis tailored for this compound, the likely starting materials would be a substituted salicylaldehyde (B1680747) bearing a nitrile group at the para position to the hydroxyl group (e.g., 4-hydroxy-3-formylbenzonitrile), an active methylene (B1212753) compound such as ethyl acetoacetate (B1235776) to provide the 2-methyl and 4-oxo functionalities, and a suitable catalyst.
The reaction is believed to initiate with a Knoevenagel condensation between the salicylaldehyde derivative and the active methylene compound. This is followed by a Michael addition and an intramolecular cyclization to construct the chromene framework. The final steps would involve tautomerization to yield the stable aromatic chromone (B188151) system.
Detailed Understanding of Key Elementary Steps
Enamine/Enolate Formation
The formation of a reactive intermediate is a critical first step. In the context of the synthesis of this compound, an enolate is the more probable nucleophilic species. When a basic catalyst is employed, it abstracts an acidic α-proton from the active methylene compound, such as ethyl acetoacetate. This deprotonation generates a resonance-stabilized enolate ion. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group, rendering the α-carbon highly nucleophilic and poised for subsequent reactions. While enamine formation is a common strategy in many organic syntheses, particularly when secondary amines are used as catalysts, the direct use of an active methylene compound like ethyl acetoacetate in a base-catalyzed reaction points towards an enolate-driven mechanism.
Nucleophilic Additions
Following the formation of the enolate, a nucleophilic addition to the carbonyl group of the salicylaldehyde derivative takes place. This is a classic Knoevenagel condensation. The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a β-hydroxy intermediate. This intermediate readily undergoes dehydration to yield an α,β-unsaturated carbonyl compound, a Knoevenagel adduct.
Subsequently, a Michael addition can occur, although in the context of this specific intramolecular cyclization, the initial Knoevenagel product directly proceeds to the cyclization step.
Intramolecular Cyclization Processes
The α,β-unsaturated intermediate formed after the Knoevenagel condensation is primed for intramolecular cyclization. The phenolic hydroxyl group of the salicylaldehyde moiety, often in its deprotonated phenoxide form under basic conditions, acts as an intramolecular nucleophile. It attacks the β-carbon of the α,β-unsaturated system in a conjugate addition fashion. This ring-closing step forms the heterocyclic pyran ring of the chromene scaffold. This intramolecular cyclization is a key step that establishes the core bicyclic structure of the target molecule.
Tautomeric Equilibria and Isomerization
After the intramolecular cyclization, the resulting intermediate is a dihydrochromene derivative. This intermediate can exist in tautomeric forms. To achieve the final, stable this compound, a keto-enol tautomerization occurs. The hydrogen on the newly formed stereocenter at the 4-position is labile and can be removed, leading to the formation of a double bond within the pyran ring and the establishment of the aromatic chromone system. This final tautomerization step is a powerful driving force for the reaction, as it leads to a thermodynamically more stable, conjugated system.
Role of Catalysts in Reaction Mechanism Acceleration and Selectivity
Catalysts play a crucial role in the synthesis of this compound, influencing both the reaction rate and selectivity. A variety of catalysts can be employed, ranging from simple bases to more complex organocatalysts and metal-based catalysts.
Base Catalysts: Basic catalysts, such as piperidine (B6355638), triethylamine, or even inorganic bases like potassium carbonate, are commonly used. Their primary role is to facilitate the initial enolate formation by deprotonating the active methylene compound. By increasing the concentration of the highly nucleophilic enolate, the catalyst significantly accelerates the initial Knoevenagel condensation. The base can also promote the subsequent intramolecular cyclization by deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity.
Acid Catalysts: While less common for this specific transformation, acid catalysts can also be employed. An acid catalyst would activate the carbonyl group of the aldehyde by protonation, making it more electrophilic and thus more susceptible to nucleophilic attack by the enol form of the active methylene compound. The acid would also catalyze the dehydration of the β-hydroxy intermediate.
Organocatalysts: More sophisticated organocatalysts, such as amino acids or thiourea (B124793) derivatives, can also be utilized. These catalysts can act as bifunctional catalysts, possessing both a basic site to deprotonate the active methylene compound and a hydrogen-bonding donor site to activate the aldehyde. This dual activation can lead to higher reaction rates and, in some cases, enantioselectivity if a chiral catalyst is used.
The choice of catalyst can also influence the selectivity of the reaction, minimizing the formation of side products and favoring the desired reaction pathway. By carefully selecting the catalyst and reaction conditions, chemists can efficiently and selectively synthesize this compound.
Computational and Theoretical Investigations of 2 Methyl 4 Oxo 4h Chromene 6 Carbonitrile
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) has become a powerful method for investigating the geometries and electronic properties of various molecules. researchgate.net For chromene derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are employed to optimize the molecular geometry and analyze its electronic characteristics. researchgate.netekb.eg These studies provide a detailed understanding of the intramolecular charge transfer and delocalization within the molecule, which are crucial for its stability and reactivity. ekb.eg The optimized molecular geometry from DFT calculations provides a foundational understanding of the spatial arrangement of atoms and can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. rsc.orgrsc.org
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital through which a molecule can donate electrons, indicating its nucleophilic or basic character, while the LUMO is the orbital through which it can accept electrons, reflecting its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and has higher polarizability. rsc.org
In studies of related chromene derivatives, the HOMO is often distributed over the benzopyran ring system, while the LUMO is also located on this core structure. The specific energies and the gap can be influenced by substituent groups. For instance, a DFT study on coumarin-based pyrano-chromene derivatives calculated the HOMO energy to be -6.708 eV and the LUMO energy to be -1.540 eV, resulting in an energy gap of 5.168 eV for one derivative. rsc.org These values provide a reference for what might be expected for 2-Methyl-4-oxo-4H-chromene-6-carbonitrile.
Table 1: Representative FMO Data for Chromene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyrano-chromene derivative 4a rsc.org | -6.708 | -1.540 | 5.168 |
| Pyrano-chromene derivative 4b rsc.org | -7.240 | -0.932 | 6.308 |
| 4–Azidomethyl–6–isopropyl–2H–chromen–2–one researchgate.net | -6.39 | -1.93 | 4.47 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.gov These include chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω). nih.gov Chemical hardness (η) measures the resistance to change in the electron distribution, with a lower value indicating higher reactivity. rsc.orgrsc.org Conversely, softness (S) is the reciprocal of hardness. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed information on the conformational flexibility and dynamic behavior of a molecule, which is essential for understanding its biological function and interactions. nih.govnih.gov By simulating the molecule's trajectory, researchers can observe conformational changes, identify stable conformations, and analyze the stability of ligand-protein complexes. nih.govdntb.gov.ua
While specific MD simulation studies focused solely on the conformational analysis of this compound are not extensively documented, the methodology has been applied to related systems. For instance, MD simulations have been used to assess the stability of protein-ligand complexes involving chromanone derivatives, confirming that the ligands remain stably bound within the protein's active site over the simulation period. nih.gov Such studies are crucial for validating molecular docking results and understanding the dynamic nature of the interactions. nih.govdntb.gov.ua Applying MD simulations to this compound would elucidate its conformational landscape and how its shape might adapt upon binding to a biological target.
In Silico Modeling of Reaction Mechanisms
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, helping to predict product formation and optimize synthesis strategies. The synthesis of 4H-chromene derivatives often involves multi-component reactions, which are efficient procedures for creating complex molecules in a single step. nih.govnih.govrsc.org A common route is the one-pot condensation of an aldehyde, malononitrile, and a phenol (B47542) or resorcinol (B1680541) derivative, often facilitated by a catalyst. nih.govrsc.org
In silico modeling of these reactions can map out the plausible reaction pathway. For instance, the synthesis of 2-amino-4H-chromenes is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol derivative to the resulting intermediate, and subsequent intramolecular cyclization. nih.gov Computational studies can calculate the energy barriers for each step, identify key intermediates, and demonstrate the role of the catalyst in facilitating the reaction, for example, through dual acid-base behavior. rsc.org Such models provide a theoretical foundation for understanding the reaction and can guide the development of more efficient and greener synthetic protocols. rsc.org
Computational Predictions of Spectroscopic Properties
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their FT-IR, ¹H NMR, and ¹³C NMR spectra. rsc.org These theoretical predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. rsc.org
Studies on various chromene derivatives have shown a good correlation between the vibrational frequencies and chemical shifts calculated using DFT and those obtained experimentally. rsc.orgrsc.org For example, the simulated stretching vibrational frequency for the –CN group in a chromene derivative was found to be 2376 cm⁻¹, which showed good agreement with the experimental value of 2361 cm⁻¹. rsc.org Similarly, calculated ¹H and ¹³C NMR chemical shifts often match experimental data well, aiding in the assignment of signals to specific atoms in the molecule. rsc.org The application of these computational techniques to this compound would allow for a theoretical prediction of its spectra, which could be used as a reference for experimental characterization.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein, as well as the binding affinity of the complex. dntb.gov.uanih.gov This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The 4H-chromene scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.gov
Numerous in silico docking studies have been performed on 4H-chromene derivatives to explore their potential as therapeutic agents. These compounds have been investigated as inhibitors of anti-apoptotic Bcl-2 proteins in cancer cells, with docking studies revealing key hydrogen bond and π-π interactions within the protein's binding site. nih.govtandfonline.com Other studies have explored chromene derivatives as potential inhibitors against proteins from pathogenic fungi and bacteria or as Rab23 protein inhibitors. nih.govresearchgate.net These studies typically show that the chromene derivatives fit well into the active sites of their target proteins, forming stable interactions with key amino acid residues, which correlates with their observed biological activity. nih.govresearchgate.net Molecular docking of this compound against various protein targets could reveal its potential therapeutic applications.
Table 2: Summary of Molecular Docking Studies on Related Chromene Derivatives
| Chromene Derivative | Protein Target | Key Findings |
| 2H-chroman-4-one derivatives nih.gov | Fungal and bacterial proteins | High binding affinity, formation of H-bond and π-π interactions. |
| Chromeno[2,3-b] pyridine (B92270) derivatives researchgate.net | Human Rab23 protein | Favorable interactions of pyran and pyridine moieties with the binding site. |
| 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC) tandfonline.com | Anti-apoptotic Bcl-2 protein | Strong and selective inhibition, interaction with overexpressed Bcl-2. |
Exploration of Biological Activity Profiles of 2 Methyl 4 Oxo 4h Chromene 6 Carbonitrile and Its Derivatives
Anticancer Activity Research
The quest for novel anticancer agents has led to the investigation of various synthetic compounds, with 4H-chromene derivatives emerging as a promising class. Their core structure serves as a versatile template for developing potent antitumor agents that can influence various cancer cell lines through multiple mechanisms of action.
In Vitro Cytotoxicity Assays (Cell Lines)
The cytotoxic potential of 2-Methyl-4-oxo-4H-chromene-6-carbonitrile derivatives has been evaluated against a wide array of human cancer cell lines. These in vitro studies are fundamental in identifying compounds with significant anti-proliferative activity.
A variety of 2-amino-4H-chromene derivatives have demonstrated noteworthy cytotoxicity. For instance, a series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles showed good cell growth inhibitory activity against breast cancer cell lines MDA-MB-231, MCF-7, and T47D, with IC50 values often less than 30 μg/mL. nih.gov Specifically, 6-bromo derivatives exhibited promising cytotoxicity with IC50 values ranging from 3.46–18.76 μg/mL, proving more potent than the standard drug etoposide (B1684455) against all tested cell lines. nih.gov The introduction of a halogen at the 6-position of the chromene ring was shown to increase cytotoxic activity. nih.gov
Further studies on different series of 4H-chromene derivatives have confirmed their broad-spectrum anticancer potential. Compounds have been tested against laryngeal carcinoma (Hep2), lung adenocarcinoma (A549), colon carcinoma (HT-29 and HCT-116), cervical cancer (HeLa), and liver cancer (HepG-2) cell lines. benthamdirect.comnih.govfrontiersin.orgresearchgate.net One study found that a 4H-chromene with a C4-malononitrile substitution exhibited excellent activity, comparable to standard drugs like doxorubicin (B1662922) and paclitaxel. researchgate.net Another series of novel flavanones incorporated with chromenes showed remarkable potency toward HCT-116, HepG-2, A-549, and MCF-7 cell lines, with IC50 values in the range of 1.08–2.42 μg/mL. nih.govfrontiersin.org
The substitution pattern on the chromene ring plays a critical role in determining the cytotoxic potency. For example, newly synthesized 2-glyco-3-nitro-2H-chromenes showed improved anticancer potency with the substitution of a halogen or methoxy (B1213986) group at the C-6 position against WiDr multidrug-resistant cells. nih.govfrontiersin.org
Table 1: In Vitro Cytotoxicity of Selected 4H-Chromene Derivatives
| Compound Series | Cell Line(s) | Observed IC50/GI50 Values | Reference |
| 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231, MCF-7, T47D | <30 μg/mL | nih.gov |
| 6-bromo-4-(nitroalkyl)-4H-chromene derivatives | MDA-MB-231, MCF-7, T47D | 3.46–18.76 μg/mL | nih.gov |
| 4H-chromene-based azo chromophores | HCT-116, MCF-7, HepG-2 | 0.3 to 2 μg/mL | nih.govfrontiersin.org |
| Flavanones incorporated with chromenes | HCT-116, HepG-2, A-549, MCF-7 | 1.08–2.42 μg/mL | nih.govfrontiersin.org |
| 2-glyco-3-nitro-2H-chromenes | WiDr | 1.7 to 3.1 μM | nih.govfrontiersin.org |
Mechanisms of Action (e.g., Cell Cycle Arrest, Apoptosis Induction, Enzyme Inhibition)
Understanding the mechanisms through which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Research indicates that 4H-chromene derivatives can induce cancer cell death through several pathways.
A primary mechanism is the induction of apoptosis, or programmed cell death. One study investigated a specific 4H-chromene carbonitrile derivative, 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC), and found it selectively inhibited human leukemic cells (HL-60 and K562) that overexpress the anti-apoptotic protein Bcl-2. tandfonline.com The compound was shown to interact strongly with and downregulate anti-apoptotic proteins like Bcl-xL and Bcl-2, thereby promoting apoptosis. tandfonline.com The ability of 2-amino-4H-chromenes to act as inhibitors of the Bcl-2 protein confirms their role as apoptosis inducers. nih.gov
In addition to apoptosis induction, some derivatives function by arresting the cell cycle at specific phases. For example, certain 4H-benzo[h] chromenes were found to cause cancer cell arrest at the S and G1 phases in MCF-7 and HepG-2 cells, while arresting both the S and G2/M phases in the HCT-116 cell line. nih.gov
Enzyme inhibition is another key mechanism. A series of novel chromene sulfonamide hybrids were evaluated as potential aromatase inhibitors. nih.gov Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibition is a strategy for treating hormone-dependent breast cancer. The study found that most of the synthesized compounds had a significant inhibitory effect on aromatase activity, contributing to their anticancer properties. nih.gov
Antimicrobial Efficacy Studies
The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have been extensively studied for their potential to combat a range of microbial threats, including bacteria, fungi, and mycobacteria. nih.govfrontiersin.org
Antibacterial Activity (Gram-Positive and Gram-Negative Organisms)
Derivatives of the 4H-chromene scaffold have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org
In one study, a series of 2-amino-4H-chromenes were synthesized and evaluated for their antibacterial properties. Several compounds exhibited moderate to potent activity. ias.ac.in For instance, against the Gram-negative bacterium E. coli, certain analogues showed good activity with zones of inhibition of up to 25 mm. ias.ac.in Against the Gram-positive bacterium S. aureus, other derivatives also displayed potent activity with inhibition zones of 25 mm, comparable to the standard drug ampicillin's zone of 30 mm. ias.ac.in
Another study focused on a newly synthesized derivative, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC), which demonstrated remarkable broad-spectrum antibacterial efficacy. rsc.org It was effective against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, and Gram-positive bacteria including Bacillus subtilis and Staphylococcus aureus. rsc.org Similarly, indolyl-4H-chromene derivatives showed significant activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 9.3 μg/mL. frontiersin.org
The agar (B569324) well diffusion method has been commonly used to screen these compounds, with many showing good to excellent results against strains like S. aureus (MTCC 3381) and E. coli (MTCC 433). nanobioletters.com
Table 2: Antibacterial Activity of Selected 4H-Chromene Derivatives
| Compound Series/Derivative | Bacterial Strain(s) | Measurement | Result | Reference |
| 2-amino-4H-chromenes | E. coli | Zone of Inhibition | Up to 25 mm | ias.ac.in |
| 2-amino-4H-chromenes | S. aureus | Zone of Inhibition | Up to 25 mm | ias.ac.in |
| Indolyl-4H-chromene-phenyl prop-2-en-1-ones | S. aureus | MIC | 9.3 μg/mL | frontiersin.org |
| AHMCC | E. coli, K. pneumoniae, B. subtilis, S. aureus | Agar Plate Tests | Remarkable Efficacy | rsc.org |
| 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates | Klebsiella planticola, Micrococcus luteus | In Vitro Potency | Promising Activity | nih.govfrontiersin.org |
Antifungal Activity
In addition to their antibacterial properties, 4H-chromene derivatives have shown considerable efficacy against various fungal pathogens.
Screening of newly synthesized 4H-chromenes bearing a phenoxypyrazole moiety revealed that the majority of the compounds were active against Candida albicans. researchgate.net In another study using the agar well diffusion method, synthesized 2-amino-3-cyano-4H-chromene derivatives showed excellent antifungal outcomes against C. albicans and Fusarium oxysporum. nanobioletters.com
Research into 2-amino-4H-benzochromene-3-carbonitrile derivatives identified compounds with potent activity against a range of fungi. One derivative, 2-amino-4-(4-methyl benzoate)-4H-benzo[f]chromen-3-carbonitrile, was particularly effective against Aspergillus clavatus, Candida glabrata, Candida dubliniensis, C. albicans, and Candida tropicalis, with MIC values ranging from 8 to ≤128 µg/mL. researchgate.net Another investigation of novel chromenol derivatives found twelve of the fourteen tested compounds to be more active than the reference drugs ketoconazole (B1673606) and bifonazole, with Trichoderma viride being the most sensitive fungus. nih.gov The mechanism of action for these compounds is thought to be the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. nih.gov
Table 3: Antifungal Activity of Selected 4H-Chromene Derivatives
| Compound Series | Fungal Strain(s) | Measurement | Result | Reference |
| 2-amino-4H-chromenes | F. oxysporum, R. oryzae | Zone of Inhibition | Good to Excellent | ias.ac.in |
| 4H-chromenes with phenoxypyrazole | C. albicans, A. fumigatus | MIC | Active | researchgate.net |
| Chromenol derivatives | T. viride, C. albicans, etc. | MIC | 22.1–199.8 µM | nih.gov |
| 2-amino-4H-benzochromene-3-carbonitriles | A. clavatus, Candida spp. | MIC | 8 to ≤128 µg/mL | researchgate.net |
Antimycobacterial Activity
Tuberculosis remains a major global health challenge, necessitating the discovery of new antimycobacterial agents. Chromene-based structures have been explored for this purpose. A study on new 2H-chromene or coumarin-based acylhydrazones revealed potent in vitro activity against the reference strain Mycobacterium tuberculosis H37Rv. nih.gov The most active compounds demonstrated antimycobacterial activity at submicromolar MIC levels (0.13 µM, 0.15 µM, and 0.17 µM) with minimal associated cytotoxicity in human cell lines. nih.gov
Another series of 7-O-alkoxy-4-methylumbelliferone derivatives (a type of coumarin, which shares the chromen-2-one core) were evaluated for antimycobacterial activity. The derivatives with longer alkyl chains (nonyl and decyl) showed the best inhibitory activity against M. tuberculosis H37Rv, with an MIC of 3.13 µg/mL. nih.gov
Anti-inflammatory Properties
The chromone (B188151) skeleton is a recognized privileged structure in the design of anti-inflammatory agents. Derivatives of 4H-chromene have demonstrated significant anti-inflammatory effects in various experimental models. Research has shown that certain synthetic 4H-chromene and chromeno[2,3-b]pyridine derivatives can potently inhibit the production of tumor necrosis factor-α (TNF-α)-induced nitric oxide (NO) in both human and porcine chondrocytes. nih.gov In particular, some of these compounds exhibited more powerful inhibitory effects than the natural flavonoid quercetin. nih.gov
The anti-inflammatory mechanism of action for some chromone derivatives involves the downregulation of key inflammatory mediators. For instance, certain 2-phenyl-4H-chromen-4-one compounds have been found to suppress inflammation by inhibiting the TLR4/MAPK signaling pathway, leading to a reduction in the expression of NO, interleukin-6 (IL-6), and TNF-α. eurekalert.org Further studies on chroman derivatives have shown inhibition of TNF-α-induced intercellular adhesion molecule-1 (ICAM-1) expression on human endothelial cells, a critical step in the inflammatory response. nih.gov
The evaluation of anti-inflammatory activity is often conducted using in vitro assays, such as the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. mdpi.combenthamdirect.com Several 2-(2-phenylethyl)chromone (B1200894) dimers isolated from agarwood have demonstrated inhibitory effects on NO production with IC50 values in the micromolar range. mdpi.com Similarly, a series of chromone derivatives incorporating amide groups were assessed for their ability to inhibit NO production, with some compounds showing lower EC50 values than the standard anti-inflammatory drug ibuprofen. benthamdirect.com
While direct studies on this compound are limited in the available literature, the extensive research on structurally similar chromone derivatives strongly suggests its potential as an anti-inflammatory agent. The presence of the chromone core is a key determinant of this activity, and the specific substituents on this scaffold are known to modulate the potency.
Table 1: Anti-inflammatory Activity of Selected Chromone Derivatives
| Compound/Derivative | Assay | Key Findings | Reference |
|---|---|---|---|
| 2-Phenyl-4H-chromen-4-one derivatives | Inhibition of NO, IL-6, and TNF-α in LPS-stimulated cells | Downregulated inflammatory mediators via inhibition of TLR4/MAPK pathway. | eurekalert.org |
| Chroman derivatives | Inhibition of TNF-α-induced ICAM-1 expression | Demonstrated inhibition of endothelial cell adhesion molecule expression. | nih.gov |
| 2-(2-Phenylethyl)chromone dimers | Inhibition of NO production in LPS-stimulated RAW264.7 cells | IC50 values in the range of 7.0–12.0 μM. | mdpi.com |
| Chromone derivatives with amide groups | Inhibition of NO production in LPS-stimulated RAW264.7 cells | Some compounds exhibited lower EC50 values than ibuprofen. | benthamdirect.com |
Antioxidant Capacity Investigations
The chromone scaffold is intrinsically linked to antioxidant activity, a property attributed to its ability to scavenge free radicals and chelate metal ions. Numerous studies have investigated the antioxidant potential of chromone derivatives using various in vitro assays.
A common method to assess antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comrsc.org This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. Studies on chromone-based semicarbazones have shown that substitutions on the chromone nucleus, particularly at the C-6 position, can significantly influence their radical scavenging activity. rsc.org For instance, the presence of electronegative groups like fluoro or chloro at the C-6 position was found to enhance the radical scavenging activity compared to electron-donating groups. rsc.org
The structural features of chromone derivatives play a crucial role in their antioxidant potential. The presence and location of hydroxyl groups on the chromone ring are particularly important for their ability to scavenge radicals. tandfonline.com Structure-activity relationship (SAR) studies have been conducted to understand the structural requirements for optimal antioxidant activity. mdpi.combenthamdirect.com
While specific data on the antioxidant capacity of this compound is not extensively detailed in the reviewed literature, the general findings for C-6 substituted chromones provide a strong basis for its potential antioxidant properties. The carbonitrile group at the C-6 position, being an electron-withdrawing group, could potentially influence its radical scavenging capabilities. Further experimental validation is necessary to quantify the antioxidant capacity of this specific compound.
Table 2: Antioxidant Activity of Selected Chromone Derivatives
| Compound/Derivative | Assay | Key Findings | Reference |
|---|---|---|---|
| Chromone based Semicarbazones | DPPH radical scavenging assay | Electronegative substituents at C-6 enhance radical scavenging activity. | rsc.org |
| Dietary chromone derivatives | DPPH radical scavenging assay | Established consistent structure-activity relationships for antioxidant role. | mdpi.com |
| 3-Hydroxy chromone derivatives | DPPH radical scavenging assay | Good activity attributed to the presence of phenolic hydroxyl group, 4-oxo group, and 2,3-double bond. | tandfonline.com |
| 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides | Evaluation in rat brain homogenates | Synthesized and evaluated for antioxidant activities. | nih.gov |
Enzyme Inhibition Studies
Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in a range of diseases. The chromone scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors.
Cholinesterase Inhibition
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. Several chromone derivatives have been identified as potent inhibitors of these enzymes. eurekalert.orgnih.gov
Studies on chromenone-based derivatives have demonstrated their ability to inhibit both AChE and BChE. eurekalert.org Some compounds have shown dual inhibitory activity, while others exhibit selectivity for one enzyme over the other. nih.gov For instance, in one study, the most potent inhibitor of AChE had an IC50 value of 0.08 µM, while the most potent BChE inhibitor had an IC50 of 0.04 µM. nih.gov Molecular docking studies have been employed to understand the binding interactions of these inhibitors within the active sites of the enzymes. eurekalert.orgnih.gov The development of hybrid molecules, such as tacrine-4-oxo-4H-chromene hybrids, has also yielded potent dual inhibitors of cholinesterases and β-secretase 1 (BACE-1), another key enzyme in Alzheimer's disease pathology. nih.gov
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Chromone derivatives have emerged as promising tyrosinase inhibitors. researchgate.netnih.gov A study on novel 4H-chromene-3-carbonitrile derivatives revealed that several compounds exhibited potent tyrosinase inhibitory activity. nih.gov One of the most effective compounds, 2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, displayed an IC50 value of 35.38 ± 2.12 µM and acted as a competitive inhibitor. nih.gov Kinetic studies and molecular modeling have been used to elucidate the mechanism of inhibition and the binding interactions with the enzyme's active site. nih.govnih.gov
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an important therapeutic approach for managing type 2 diabetes. Chromone derivatives have been extensively studied as α-glucosidase inhibitors. nih.govmdpi.comnih.govnih.gov
Several studies have reported that chromone-based compounds exhibit potent α-glucosidase inhibitory activity, often surpassing that of the standard drug acarbose. nih.govnih.gov For example, a series of chromone-isatin derivatives showed excellent inhibitory activity with IC50 values in the low micromolar range. nih.gov Similarly, chromone-based phenylhydrazone and benzoylhydrazone derivatives have been developed as potent α-glucosidase inhibitors, with one compound exhibiting an IC50 value of 6.59 ± 0.09 μM. nih.gov Kinetic studies and molecular docking have provided insights into the inhibitory mechanisms and binding modes of these compounds. nih.govnih.gov
Monoamine Oxidase (MAO) Modulation
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease. The chromone scaffold has been identified as a promising chemotype for the development of potent and selective MAO-B inhibitors. nih.govbenthamdirect.comnih.govmdpi.com
Research has shown that C6-benzyloxy substituted chromones can act as potent, reversible MAO-B inhibitors with IC50 values in the nanomolar range. nih.gov The introduction of flexible side chains at the 3-position of the chromone ring has also been explored, with some derivatives showing promise as selective MAO-B inhibitors. nih.gov Structure-activity relationship studies have been crucial in guiding the design of these inhibitors, highlighting the importance of specific substitution patterns for achieving high potency and selectivity. mdpi.com
Table 3: Enzyme Inhibitory Activity of Selected Chromone Derivatives
| Enzyme | Compound/Derivative | IC50/Ki Value | Inhibition Type | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Chromenone derivative 2l | IC50 = 0.08 ± 0.03 µM | - | nih.gov |
| Butyrylcholinesterase (BChE) | Chromenone derivative 3q | IC50 = 0.04 ± 0.01 µM | - | nih.gov |
| Tyrosinase | 4H-chromene-3-carbonitrile derivative 6f | IC50 = 35.38 ± 2.12 µM | Competitive | nih.gov |
| α-Glucosidase | Chromone-based phenylhydrazone 5c | IC50 = 6.59 ± 0.09 μM | - | nih.gov |
| α-Glucosidase | Chromone-isatin derivative 6j | IC50 = 3.18 ± 0.12 μM | - | nih.gov |
| Monoamine Oxidase B (MAO-B) | 6-[(3-bromobenzyl)oxy]chromone with acidic group on C3 | IC50 = 2.8 nM | Reversible | nih.gov |
| Monoamine Oxidase B (MAO-B) | Chromane-2,4-dione derivative 14b | IC50 = 638 µM, Ki = 94 µM | Reversible, Competitive | nih.gov |
DNA Gyrase B Enzyme Inhibition
Derivatives of the 4H-chromene scaffold have been investigated for their potential to inhibit DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. A molecular docking study analyzed the binding interactions between a series of chromene derivatives and the DNA gyrase B (GyrB) binding pocket of topoisomerase II. researchgate.net This in-silico analysis helps in understanding how these molecules might interfere with the enzyme's function at a molecular level. Structure-activity relationship (SAR) studies have suggested that the substitution of electron-withdrawing groups on the chromene molecule can enhance antimicrobial activities, which may be linked to improved enzyme inhibition. researchgate.net DNA gyrase inhibitors are a critical class of antibacterial agents, and research into new scaffolds like chromene is vital for developing novel therapeutic options. researchgate.net
Succinate (B1194679) Dehydrogenase Inhibition
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, plays a crucial role in both the citric acid cycle and the electron transport chain. frontiersin.org It has emerged as a significant target for the development of fungicides in agriculture and potential anticancer agents. frontiersin.orgnih.gov A series of novel 4H-chromene derivatives have been specifically designed and synthesized as potential SDH inhibitors. nih.gov
The inhibitory activity of these compounds was evaluated against SDH, and their antifungal efficacy was tested against several plant pathogens. The research found that many of the synthesized 4H-chromene derivatives exhibited remarkable inhibitory activities. nih.gov Notably, compounds 4b and 4c demonstrated excellent antifungal activity against Sclerotinia sclerotiorum, with efficacy superior to the commercial fungicide fluopyram. Subsequent enzymatic assays confirmed that these compounds also displayed better SDH inhibitory activity than fluopyram. Molecular modeling studies suggest that compound 4c has a stronger affinity for the SDH enzyme compared to fluopyram, providing a rationale for its potent activity. This was the first report of 4H-chromene analogs demonstrating inhibitory activity against succinate dehydrogenase. nih.gov
| Compound | Target Organism/Enzyme | Measurement | Result | Reference |
| 4b | S. sclerotiorum | Antifungal Activity | Better than fluopyram | nih.gov |
| 4c | S. sclerotiorum | Antifungal Activity | Better than fluopyram | nih.gov |
| 4b | Succinate Dehydrogenase (SDH) | Inhibitory Activity | Better than fluopyram | nih.gov |
| 4c | Succinate Dehydrogenase (SDH) | Inhibitory Activity | Better than fluopyram | nih.gov |
Other Biological Activities
The versatile 4H-chromene scaffold has been associated with a wide spectrum of other biological activities, highlighting its importance as a privileged structure in medicinal chemistry. semanticscholar.orgresearchgate.net
Antidiabetic: A series of 2-imino and 2-oxo-2H-chromene-6-sulfonamide derivatives were synthesized and evaluated for their potential as antidiabetic agents. nih.gov The compounds were screened for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion. The results showed that the tested chromene derivatives exhibited significant inhibitory percentages (IP), ranging from 93.4% to 96.6%, which is comparable to the standard drug Acarbose (IP = 96.5%). Furthermore, the most active compounds were assessed for α-glucosidase inhibition, where they also showed potent activity. nih.gov
Antiepileptic: The anticonvulsant properties of chromone derivatives have been explored in various studies. nih.govresearchgate.net A study involving furochromone derivatives tested their activity in subcutaneous pentylenetetrazole (scPTZ) and maximal electric shock (MES) induced seizure models. nih.gov Several compounds provided 100% protection against scPTZ-induced seizures, demonstrating significant antiepileptic potential. nih.gov The chromene scaffold is recognized for a range of central nervous system activities, including anticonvulsant effects. researchgate.net
Anti-HIV: Various chromene derivatives have been synthesized and evaluated for their ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). nih.govmdpi.com Studies have reported the in vitro activity of new fused and non-fused chromene derivatives against HIV-1 and HIV-2 replication in cell cultures. mdpi.commdpi.com Chroman aldehydes, which are structurally related to chromenes, have also been shown to inhibit HIV infectivity in HeLa37 cells. nih.gov
Antihypertensive: The chromene structure is found in compounds exhibiting antihypertensive properties. nih.govnih.gov A study focused on the synthesis and antihypertensive activity of 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, demonstrating the potential of this class of compounds in managing hypertension. acs.org
Antimalarial: The chromene scaffold has been identified in molecules with potential antimalarial activity. nih.gov While extensive research has focused on other heterocyclic systems, the exploration of chromene derivatives represents a continuing area of interest in the search for new therapies against Plasmodium parasites.
Antiproliferative: The antiproliferative and anticancer activities of 4H-chromene derivatives are widely documented. nih.govresearchgate.netresearchgate.net These compounds have been evaluated against numerous human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer lines. researchgate.netnih.gov Structure-activity relationship studies have revealed that modifications at various positions of the chromene ring significantly affect the cytotoxic activity. For instance, the presence of a 2-amino group, a 3-cyano group, and a 4-aryl moiety are often considered important for cytotoxicity. researchgate.net Some 4H-benzo[h]chromene derivatives have shown potent antitumor activity, in some cases comparable to standard drugs like Doxorubicin. nih.gov The mechanism of action for some chromene derivatives involves the induction of apoptosis and cell cycle arrest. researchgate.net
| Compound Class | Cell Line(s) | Activity/Finding | Reference |
| 2-Amino-4H-benzo[h]chromenes | MCF-7, HCT-116, HepG-2 | Antiproliferative activity | researchgate.net |
| C4-N,N-dialkylaniline-substituted 4-aryl-4H-chromenes | Hep2, A549, HeLa | Antiproliferative properties | nih.gov |
| 4H-benzo[h]chromenes | MCF-7, HCT-116, HepG-2 | Good antitumor activity | nih.gov |
| 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231, MCF-7, T47D | Good cell growth inhibitory activity | researchgate.net |
| 4-(3,4-dimethoxy)-4H-chromene derivatives | HepG2 | Superior cytotoxicity over vinblastine | researchgate.net |
Antituberculosis: Chromene derivatives have been identified as possessing activity against Mycobacterium tuberculosis. semanticscholar.orgacs.org A series of 4H-chromeno[2,3-d]pyrimidines were synthesized and evaluated for their in vitro antitubercular activity against the Mtb H37Rv strain. Certain derivatives exhibited notable activity, indicating that the chromene scaffold is a viable starting point for the development of new antituberculosis drugs. semanticscholar.orgacs.org
Antivascular: The antivascular potential of chromene derivatives has been investigated, particularly their ability to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth. semanticscholar.org A study on 4-Aryl-4H-chromene derivatives evaluated their in vitro anti-angiogenesis effects, highlighting another mechanism through which these compounds may exert their antitumor activity. researchgate.net
Antihistaminic: A series of (6-Substituted 4-Oxo-4H-chromene-3-yl) methyl N-substituted aminoacetates were synthesized and evaluated for their in vitro antihistaminic activity. nih.gov This was assessed by measuring the inhibition of isotonic contractions induced by histamine (B1213489) on isolated guinea pig ileum. Several compounds in the series exhibited significant antihistaminic activity, with one of the most potent compounds showing 100% inhibition at the tested dose. The study found that substitutions on the chromone ring, such as a chlorine or methyl group at the 6-position, influenced the potency of the compounds. nih.gov
| Compound | R (Position 6) | -NR1R2 | % Inhibition (at 60 µg) | Reference |
| 3k | Cl | 2-pyridylamino | 100 | nih.gov |
| 3o | Cl | Piperidino | 94.8 | nih.gov |
| 3j | CH3 | Piperidino | 73.4 | nih.gov |
| 3e | H | Piperidino | 49.3 | nih.gov |
Anti-TMV: The antiviral activity of chromene-related structures extends to plant pathogens like the Tobacco Mosaic Virus (TMV). Research into natural and synthetic compounds for the control of TMV has identified various molecules capable of inhibiting viral replication. researchgate.netresearchgate.net Studies have shown that certain compounds can reduce the levels of TMV coat protein (TMV-CP) gene transcription and protein expression, confirming their antiviral effects. researchgate.net
Structure Activity Relationship Sar Studies of 2 Methyl 4 Oxo 4h Chromene 6 Carbonitrile Analogs
Impact of Substituent Variation on Biological Potency
The biological potency of chromone (B188151) analogs is profoundly influenced by the substituents at various positions on the bicyclic ring. The parent compound, 2-Methyl-4-oxo-4H-chromene-6-carbonitrile, features a small alkyl group at the C-2 position and a potent electron-withdrawing cyano group at the C-6 position. SAR studies on related chromone series provide insights into how variations of these groups could modulate activity.
Substituents at the C-2 Position: The C-2 position of the chromone ring is a frequent site for modification. Studies on different chromone series have shown that the size and electronic nature of the C-2 substituent are critical. For instance, in a series of 2H-chromene derivatives evaluated as P2Y6 receptor antagonists, replacing a trifluoromethyl group (a strong electron-withdrawing group) at C-2 with a methyl group resulted in an 8- to 9-fold reduction in affinity. nih.gov Similarly, replacing the trifluoromethyl group with a larger phenyl group also decreased activity, indicating a specific requirement for the C-2 substituent in this particular biological target. nih.gov In contrast, for certain anticancer applications, derivatives bearing a phenyl group at the C-2 position exhibited higher activity than those with a methyl group. These findings suggest that while the 2-methyl group is a common structural feature, it may not always confer optimal potency, and its replacement with larger or more electronically distinct groups can significantly alter biological activity.
Substituents on the Benzene (B151609) Ring (C-5 to C-8): The benzene portion of the chromone scaffold offers multiple positions for substitution, with the C-6 position being particularly significant. The cyano group (-CN) at C-6 in the target compound is a strong electron-withdrawing group. Research on other chromone analogs has demonstrated that electron-withdrawing substituents on the aromatic ring can enhance biological potency. researchgate.net For example, studies on P2Y6R antagonists showed that 6-fluoro and 6-chloro analogs displayed enhanced potency compared to other halogens at the same position. nih.gov The positive impact of electron-withdrawing groups is a recurring theme, suggesting that the 6-cyano group likely plays a crucial role in the activity profile of this compound. Other substitutions, such as alkoxy groups (e.g., methoxy) at C-6, have also been found to enhance anti-cancer activity, potentially by acting as hydrogen bond acceptors and interacting favorably with biological targets. researchgate.net
| Position | Substituent Type | General Impact on Potency | Example Biological Target | Reference |
|---|---|---|---|---|
| C-2 | Methyl (vs. CF3) | Decreased | P2Y6 Receptor | nih.gov |
| C-2 | Phenyl (vs. Methyl) | Increased | Anticancer | |
| C-6 | Fluoro, Chloro (Halogens) | Increased | P2Y6 Receptor | nih.gov |
| C-6 | Alkoxy (e.g., Methoxy) | Increased | Anticancer | researchgate.net |
| C-6 | Electron-withdrawing groups | Generally Increased | General Activity | researchgate.net |
Positional Effects of Functional Groups on Activity
The specific placement of functional groups on the chromone scaffold is as critical as their chemical nature. Isomeric compounds, which have the same chemical formula but different arrangements of atoms, often exhibit vastly different biological activities. This principle underscores the importance of a precise three-dimensional fit between a molecule and its biological target.
Studies on substituted chromenes have consistently shown that the position of a given functional group can dramatically alter its effect. In the development of 2H-chromene-based P2Y6R antagonists, it was observed that halogen substitution at the C-6 position enhanced potency. nih.gov However, moving the same halogen substituents to the C-5, C-7, or C-8 positions led to a reduction in affinity. nih.gov This demonstrates a clear positional preference for substitution on the benzene ring to achieve optimal interaction with the receptor.
Therefore, for this compound, the specific locations of the methyl group at C-2 and the carbonitrile at C-6 are likely crucial determinants of its biological activity. Shifting the carbonitrile group to an adjacent position, such as C-5 or C-7, would alter the electronic distribution and steric profile of the molecule, likely leading to a significant change in its interaction with target proteins. Similarly, relocating the methyl group from the C-2 to the C-3 position would fundamentally change the molecule's shape and its presentation of key functional groups to a binding site. While direct isomeric comparisons for this specific compound are not detailed in the reviewed literature, the established principles of SAR in chromone chemistry strongly support the critical role of this precise substitution pattern. nih.gov
| Scaffold | Substituent | Favorable Position | Unfavorable Positions | Biological Target | Reference |
|---|---|---|---|---|---|
| 2H-Chromene | Halogen (F, Cl) | C-6 | C-5, C-7, C-8 | P2Y6 Receptor | nih.gov |
Pharmacophore Elucidation and Optimization
A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the chromone class of compounds, a general pharmacophore can be described, which is then refined and optimized for specific targets. nih.gov The process of molecular hybridization, which involves combining two or more pharmacophoric units into a single new molecule, is a common strategy for optimizing lead compounds. nih.gov
The core pharmacophoric features of a this compound analog would likely include:
The Planar Bicyclic System: The rigid chromone ring serves as the foundational scaffold, correctly orienting the substituents in three-dimensional space.
Hydrogen Bond Acceptor: The carbonyl group at the C-4 position is a key feature, often acting as a hydrogen bond acceptor, allowing it to form crucial interactions with amino acid residues in a protein's active site.
Hydrophobic Region: The C-2 methyl group provides a small hydrophobic feature that can fit into a corresponding hydrophobic pocket within the target protein.
Polar/Electron-Withdrawing Region: The C-6 carbonitrile group offers a site for polar interactions or hydrogen bonding and significantly influences the electronic properties of the aromatic ring.
Optimization of such a scaffold could involve modifying these key features. For example, molecular hybridization approaches have successfully been used to link the chromone scaffold to other biologically active moieties, such as sulfonamides, to create hybrid molecules with enhanced or novel activities. nih.gov In one such study, chromene-sulfonamide hybrids were designed as potential anticancer agents targeting enzymes like EGFR and MMP-2. nih.gov This strategy leverages the favorable properties of the chromone pharmacophore while introducing new interactions via the sulfonamide group to improve potency and selectivity.
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 Methyl 4 Oxo 4h Chromene 6 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR: ¹H, ¹³C, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-Methyl-4-oxo-4H-chromene-6-carbonitrile. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the methyl group, a vinylic proton, and three aromatic protons on the benzene (B151609) ring. The aromatic protons would likely appear as a doublet, a doublet of doublets, and another doublet, reflecting their coupling patterns.
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound would display eleven distinct signals, including those for the methyl carbon, the sp² carbons of the pyran and benzene rings, the carbonyl carbon (C4), and the nitrile carbon (C6-CN). The carbonyl carbon is typically observed significantly downfield.
2D NMR techniques are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to establish the sequence of protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing hydrogen atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons, such as the carbonyl, nitrile, and other substituted ring carbons, by observing their long-range couplings to nearby protons. For instance, the methyl protons would show an HMBC correlation to the C2 carbon.
Interactive Table: Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| 2-CH₃ | ~2.4 | ~20 | C2, C3 |
| H-3 | ~6.2 | ~112 | C2, C4, C4a |
| H-5 | ~8.2 (d) | ~126 | C4, C6, C7, C8a |
| C-6-CN | - | ~118 | - |
| H-7 | ~7.8 (dd) | ~135 | C5, C6, C8a |
| H-8 | ~7.6 (d) | ~119 | C4a, C6, C7 |
| C-2 | - | ~165 | - |
| C-4 (C=O) | - | ~177 | - |
| C-4a | - | ~124 | - |
| C-6 | - | ~108 | - |
| C-8a | - | ~155 | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the primary functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.
The IR spectrum of this compound is characterized by several strong absorption bands. The most prominent peaks would be from the stretching vibrations of the carbonyl (C=O) group of the chromone (B188151) ring, the nitrile (C≡N) group, and the C=C bonds within the aromatic and pyran rings. The presence of a sharp, intense peak for the nitrile group and a strong peak for the conjugated ketone are definitive indicators of the compound's structure. ijcce.ac.irresearchgate.net
Interactive Table: Characteristic IR Absorption Bands
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |
| Nitrile | C≡N stretch | 2220 - 2230 |
| Carbonyl (Ketone) | C=O stretch | 1640 - 1660 |
| Alkene | C=C stretch | 1600 - 1620 |
| Aromatic Ring | C=C stretch | 1450 - 1580 |
| Ether | C-O-C stretch | 1200 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, LCMS)
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the molecular formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For the molecular formula C₁₁H₇NO₂, the calculated monoisotopic mass is 185.0477 g/mol .
Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) couple the separation power of HPLC with the detection capabilities of MS. This is useful for analyzing reaction mixtures and confirming the molecular weight of the purified product. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Plausible fragmentation pathways for this molecule could include the loss of a carbon monoxide (CO) molecule from the pyranone ring or the loss of hydrogen cyanide (HCN).
Interactive Table: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₁H₇NO₂ |
| Exact Mass (HRMS) | 185.0477 |
| Common Fragments | [M-CO]⁺, [M-HCN]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For this compound, this technique would confirm the planarity of the fused ring system. nih.govresearchgate.net The crystal structure would reveal how the molecules pack in the crystal lattice, which is often stabilized by intermolecular forces such as π–π stacking interactions between the aromatic chromone rings. nih.gov This analysis provides an absolute confirmation of the compound's constitution and conformation in the solid state. nih.govnih.govresearchgate.net
Interactive Table: Expected Crystallographic Parameters
| Parameter | Expected Observation |
| Crystal System | Monoclinic or Triclinic |
| Key Feature | Largely planar chromone ring system |
| Intermolecular Forces | π–π stacking, C-H···O/N interactions |
| C=O Bond Length | ~1.22 Å |
| C≡N Bond Length | ~1.15 Å |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies
UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system of this compound, which extends over the benzopyran-4-one core, gives rise to characteristic absorption bands in the UV-Vis region. Two main types of transitions are expected: a lower-energy n→π* transition associated with the non-bonding electrons of the carbonyl oxygen and higher-energy π→π* transitions associated with the extensive conjugated π-system. masterorganicchemistry.com The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the solvent used. masterorganicchemistry.com
Interactive Table: Expected UV-Vis Absorption Data
| Electronic Transition | Expected λmax (nm) | Characteristics |
| π → π | 250 - 320 | High intensity (large ε) |
| n → π | 330 - 380 | Low intensity (small ε) |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₁H₇NO₂). A close agreement between the experimental and calculated values serves as strong evidence for the compound's elemental composition and high degree of purity.
Interactive Table: Elemental Composition of C₁₁H₇NO₂
| Element | Symbol | Atomic Mass | Molar Mass Contribution | Percentage (%) |
| Carbon | C | 12.011 | 132.121 | 71.35 |
| Hydrogen | H | 1.008 | 7.056 | 3.81 |
| Nitrogen | N | 14.007 | 14.007 | 7.57 |
| Oxygen | O | 15.999 | 31.998 | 17.28 |
| Total | - | - | 185.182 | 100.00 |
Chromatography Techniques for Purity Assessment and Separation (HPLC, TLC)
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. mdpi.com
Thin-Layer Chromatography (TLC) is a quick and simple qualitative technique used to check for the presence of impurities. A purified sample should appear as a single spot on the TLC plate when visualized under UV light or with an appropriate stain. The retention factor (Rf) value is characteristic of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive quantitative technique used to determine purity with great accuracy. A pure sample of the compound will yield a single, sharp peak in the HPLC chromatogram. The area under the peak is proportional to the concentration, allowing for the precise quantification of purity, often greater than 99%.
Future Research Directions and Potential Academic Applications
Design and Synthesis of Novel Derivatives with Enhanced Bioactivity
A primary avenue for future research lies in the strategic design and synthesis of novel derivatives of 2-Methyl-4-oxo-4H-chromene-6-carbonitrile to enhance its biological efficacy. The core chromene structure is amenable to a variety of chemical modifications that can significantly influence its pharmacological profile. Research on related 4H-chromene structures has consistently shown that targeted substitutions can lead to potent and selective agents for various diseases. nih.gov
Future work should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications at the methyl and nitrile positions, as well as on the benzene (B151609) ring of the chromene nucleus, will be crucial. Introducing diverse functional groups (e.g., halogens, hydroxyls, amines, sulfonamides) can modulate lipophilicity, electronic properties, and steric interactions, thereby fine-tuning the molecule's interaction with biological targets. nih.govnih.gov
Hybrid Molecule Synthesis: Creating hybrid molecules by incorporating other known pharmacophores into the this compound scaffold is a promising strategy. This approach has been successful for other chromene derivatives, leading to compounds with dual-action capabilities or enhanced potency. nih.gov
Bioactivity Screening: Synthesized derivatives should be screened against a wide panel of biological targets. Based on the activities of similar chromene compounds, promising areas for investigation include anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. nih.govresearchgate.net For instance, certain 2-amino-4H-chromene derivatives have demonstrated significant anticancer activity against various cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer. nih.govresearchgate.net
Table 1: Examples of Bioactive Chromene Derivatives and Their Activities
| Compound Class | Specific Activity | Target/Cell Line | Reference |
|---|---|---|---|
| 4H-benzo[h]chromenes | Anticancer | HCT-116, MCF-7, HepG-2 | nih.gov |
| 2-Amino-4H-chromenes | Antimicrobial | Gram-positive bacteria, Fungi | nih.gov |
| 4H-chromene-azo hybrids | Anticancer | HepG-2, MCF-7, HCT-116 | nih.gov |
| Furo[3,2-h]chromen-5-one | Multi-target inhibition | AChE, BChE, BACE-1, COX-2, LOX-5/15 | nih.gov |
Exploration of New Catalytic Systems for Sustainable Synthesis
The development of green and sustainable synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the discovery and application of novel catalytic systems for the synthesis of this compound and its derivatives. The goal is to develop protocols that are not only efficient but also environmentally benign, scalable, and cost-effective.
Key areas of exploration include:
Heterogeneous Catalysts: The use of recyclable, solid-supported catalysts can simplify product purification and reduce waste. Promising candidates include magnetic nanoparticles, nano-kaoline, and metal-organic frameworks (MOFs), which have been successfully used for synthesizing other 4H-chromene derivatives. sharif.edusharif.edumdpi.com
Biocatalysts and Natural Catalysts: Enzymes and natural materials offer a highly sustainable alternative to traditional chemical catalysts. Baker's yeast and catalysts derived from natural sources like waste snail shells have proven effective in chromene synthesis. nih.govoiccpress.comoiccpress.com
Green Solvents and Conditions: Moving away from volatile organic solvents is critical. Research into using water, ethanol-water mixtures, or solvent-free conditions, often coupled with energy-efficient methods like microwave or ultrasound irradiation, will be vital. rsc.orgmdpi.com Studies have demonstrated high yields (up to 98%) for 2-amino-4H-chromene-3-carbonitrile derivatives using catalysts like pyridine-2-carboxylic acid in a water-ethanol mixture, highlighting excellent green metrics such as high Atom Economy (AE) and a low E-factor. rsc.org
Table 2: Sustainable Catalysts for 4H-Chromene Synthesis
| Catalyst Type | Catalyst Example | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Natural Base | Calcined Snail Shells (CBS) | Water, Ambient Temp. | Biodegradable, Inexpensive, Reusable | oiccpress.comoiccpress.com |
| Organocatalyst | Pyridine-2-carboxylic acid (P2CA) | Water-EtOH, Reflux | Recyclable, High Yield, Excellent Green Metrics | rsc.org |
| Nanocatalyst | nano-kaoline/BF3/Fe3O4 | Solvent-free | Recyclable, Short Reaction Times, High Yield | sharif.edusharif.edu |
| Nanocomposite | SnO–CeO2 | Mild Conditions | Recyclable, High Purity, Energy Efficient | researchgate.net |
Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Approaches
A thorough understanding of reaction mechanisms and molecular properties is essential for rational drug design and material development. The integration of advanced spectroscopic techniques with computational chemistry offers a powerful toolkit for gaining deep mechanistic insights.
Future research should employ:
Advanced Spectroscopy: Techniques such as single-crystal X-ray diffraction (SC-XRD) can provide definitive structural confirmation of synthesized derivatives. rsc.orgrsc.org In-depth NMR studies can help elucidate complex structures and reaction pathways. nih.gov
Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable for correlating experimental data with theoretical models. rsc.orgrsc.orgresearchgate.net These methods can be used to predict molecular geometries, vibrational spectra, electronic properties (such as HOMO-LUMO energy gaps), and reactivity parameters. rsc.orgd-nb.info Such computational studies can rationalize the observed biological activities and guide the design of new derivatives with optimized properties. d-nb.info
Mechanistic Studies: Combining kinetic experiments with computational modeling can help to elucidate the precise pathways of catalytic reactions, as demonstrated in studies that revealed the dual acid-base behavior of certain catalysts in chromene synthesis. rsc.org Plausible reaction mechanisms for the formation of the chromene ring, often involving domino Knoevenagel-Michael cyclization, can be proposed and validated through these combined approaches. sharif.edumdpi.com
Expanding the Scope of Biological Target Identification and Validation
While the chromene scaffold is known to interact with various biological targets, the specific targets for this compound and its derivatives remain largely unexplored. A significant future direction is the identification and validation of novel molecular targets to understand their mechanism of action and expand their therapeutic potential.
Key strategies include:
Molecular Docking: In silico docking studies can predict the binding affinity and interaction patterns of chromene derivatives with a wide range of proteins, helping to prioritize potential biological targets. nih.govnih.govresearchgate.net This approach has been used to identify chromenes as potential inhibitors of enzymes like cholinesterases, β-secretase, cyclooxygenases, and lipoxygenases. nih.gov
Target-Based Screening: Screening libraries of new derivatives against known therapeutic targets, such as kinases, proteases, and metabolic enzymes, can rapidly identify new leads. For example, some chromenes are known to target the anti-apoptotic protein Bcl-2, making this a promising area of investigation. rsc.org
Phenotypic Screening and Proteomics: Phenotypic screens can identify compounds that produce a desired effect in cells or organisms without a priori knowledge of the target. Subsequent target deconvolution using chemoproteomics and other advanced techniques can then identify the specific protein(s) responsible for the observed bioactivity.
Development as Probes for Biological Systems (e.g., Fluorescence Probes)
The inherent fluorescence of many chromene derivatives makes them ideal candidates for development as molecular probes for bioimaging and sensing. aip.orgresearchgate.netaip.org This application leverages their unique photophysical properties to visualize and quantify biological analytes in real-time.
Future research should focus on:
Design of "Turn-On" Probes: Synthesizing derivatives that are initially non-fluorescent but become highly fluorescent upon reacting with a specific analyte (e.g., reactive oxygen species, thiols, specific enzymes). researchgate.net The "thiol-chromene" click reaction is a notable example that enables the rapid and selective recognition of thiols. aip.orgaip.org
Ratiometric and NIR Probes: Developing probes that exhibit a shift in their emission wavelength upon analyte binding, allowing for more accurate quantification. Shifting the emission to the near-infrared (NIR) region would be particularly advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. researchgate.net
Targeted Probes: Functionalizing the chromene scaffold with moieties that direct it to specific subcellular organelles (e.g., mitochondria, lysosomes) would enable the study of biological processes with high spatial resolution. aip.orgresearchgate.net Dicyanomethylene-4H-chromene derivatives are particularly promising due to their long emission wavelengths, making them suitable for these applications. aip.orgaip.org
Applications in Materials Science (e.g., Fluorescent Dyes, Pigments)
Beyond biological applications, the unique optical and electronic properties of the chromene nucleus can be harnessed for applications in materials science. rsc.org The rigid, π-conjugated system of this compound makes it an attractive building block for novel functional materials.
Potential research directions include:
Organic Dyes and Pigments: The chromene scaffold is a component of many industrial dyes and pigments. nih.govrsc.org Novel derivatives could be developed as high-performance colorants for use in textiles, coatings, and cosmetics.
Non-Linear Optical (NLO) Materials: Computational studies on related chromene derivatives have suggested they possess distinct NLO properties. rsc.orgrsc.org Further synthesis and characterization could lead to new materials for applications in optoelectronics and photonics.
Functional Polymers and Coatings: Incorporating the chromene unit into polymer backbones could create materials with unique properties, such as fluorescence, UV-protection, or enhanced thermal stability.
Integration of Artificial Intelligence and Machine Learning in Chromenone Research
Future applications include:
Generative AI for Molecular Design: Generative AI models can explore vast chemical spaces to design novel chromene derivatives with optimized properties from the outset. iptonline.comnih.gov These models can simultaneously consider multiple parameters, such as potency, selectivity, and pharmacokinetic profiles, to generate high-quality drug candidates. iptonline.com
Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new chromene derivatives, reducing the need for extensive and costly experimental screening. astrazeneca.comnih.gov
Reaction Optimization and Synthesis Prediction: AI can be used to predict the outcomes of chemical reactions and identify optimal synthesis conditions, streamlining the synthetic process and improving yields. iptonline.com This can help automate the design-make-test-analyze (DMTA) cycle, significantly accelerating research and development. iptonline.com
Q & A
Q. What are the common synthetic routes for 2-Methyl-4-oxo-4H-chromene-6-carbonitrile?
Methodological Answer: The compound is typically synthesized via cyclization reactions using chromone precursors. A widely adopted approach involves:
- Stepwise cyclization : Reacting β-aminoesters or α,β-unsaturated esters with nitrile-containing reagents under reflux conditions. Piperidine is often used as a catalyst to facilitate cyclization .
- Multicomponent reactions : Combining aldehydes, malononitrile, and resorcinol derivatives in ethanol under acidic conditions (e.g., using acetic acid) to form the chromene backbone .
Key Considerations : Optimize solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics and purity. Monitor by TLC and purify via recrystallization (ethanol/water mixtures) .
Q. How is X-ray crystallography applied to determine its molecular structure?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : Use a Bruker SMART APEX CCD diffractometer with CuKα radiation (λ = 1.54178 Å). Collect reflections at 296 K for accurate thermal parameter modeling .
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include:
- Space group determination (e.g., monoclinic P2₁/c for similar chromene derivatives).
- Hydrogen bonding analysis (e.g., N–H···O interactions) to confirm supramolecular packing .
Example : A recent study resolved bond lengths (C–C = 1.38–1.48 Å) and dihedral angles (e.g., 113.5° for the chromene ring) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR :
- FT-IR : Confirm C≡N stretching (2220–2240 cm⁻¹) and carbonyl (C=O) vibrations (1680–1720 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks, with fragmentation patterns confirming the chromene scaffold .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions:
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) to compare optimized gas-phase structures (spectroscopic data) with crystallographic coordinates. Analyze RMSD values for deviations >0.05 Å .
- Variable-Temperature NMR : Probe tautomeric equilibria (e.g., keto-enol forms) by observing signal splitting at low temperatures (−40°C) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking) that distort bond lengths in the solid state .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for similar nitriles) to identify electrophilic sites. Lower LUMO energy at the nitrile carbon predicts reactivity toward amines or thiols .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (blue zones) to guide functionalization (e.g., SN2 at the methyl position) .
- Kinetic Studies : Use stopped-flow UV-Vis to measure rate constants (k ≈ 10⁻³–10⁻⁴ M⁻¹s⁻¹) for reactions with nucleophiles like hydrazine .
Q. How does substitution at the 6-position influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Methyl vs. Halogen Substitution : Methyl groups enhance lipophilicity (logP +0.5), improving membrane permeability in anticancer assays (IC₅₀ reduction from 25 μM to 12 μM). Halogens (e.g., Cl, F) increase electrophilicity, boosting enzyme inhibition (e.g., COX-2 IC₅₀ = 8 μM) .
- Nitrogenous Derivatives : Replace the nitrile with amides to reduce cytotoxicity while retaining antimicrobial activity (MIC = 4 μg/mL against S. aureus) .
- Docking Simulations : AutoDock Vina to predict binding modes with target proteins (e.g., BSA with ΔG = −8.2 kcal/mol) .
Q. What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Use microreactors (residence time = 10–15 min) to enhance mixing and reduce side reactions (yield increase from 65% to 88%) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor (from 32 to 18) .
- Catalyst Screening : Test ionic liquids (e.g., [BMIM]BF₄) to accelerate cyclization (TOF = 120 h⁻¹ vs. 60 h⁻¹ with piperidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
